molecular formula C17H15F2NO3S B2861622 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one CAS No. 344266-90-6

3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one

Cat. No.: B2861622
CAS No.: 344266-90-6
M. Wt: 351.37
InChI Key: SWSFKIYZLGTLCR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a useful research compound. Its molecular formula is C17H15F2NO3S and its molecular weight is 351.37. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior and Spectroscopic Analysis

Research has indicated the significance of sulfonamide derivatives like 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one in bioorganic and medicinal chemistry. The tautomeric behavior of molecules closely related to this compound has been investigated using spectroscopic methods, highlighting the relationship between molecular conformation and pharmaceutical activities (Erturk, Gumus, Dikmen, & Alver, 2016).

Sensor Applications

A study on a highly selective and sensitive sensor for metal ions like Hg^2+ and Cr^3+ in neutral water environments utilized derivatives of this compound. This research underscores the compound's potential in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).

Material Science and Fuel Cell Applications

The synthesis of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups, where bis(4-fluorophenyl)sulfone plays a pivotal role, has shown promise for fuel-cell applications. The study emphasizes the high proton conductivity and mechanical properties of these materials, suggesting their utility in enhancing fuel cell efficiency (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Activity

Another area of application is in the development of novel antimicrobial agents. Compounds structurally related to this compound have shown significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This highlights the compound's potential role in the development of new antimicrobial drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Nonlinear Optical Properties

The compound's derivatives have been explored for their nonlinear optical properties, which are critical for various applications in photonics and optical communication technologies. Studies reveal that certain derivatives exhibit significant third-order nonlinear optical behavior, indicating their potential in the development of optical devices such as limiters and modulators (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFKIYZLGTLCR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.